8-Methylquinoline-3-carbohydrazide
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Overview
Description
8-Methylquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline ring system substituted with a methyl group at the 8th position and a carbohydrazide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-3-carbohydrazide typically involves the condensation of quinoline hydrazides with substituted aldehydes. One common method is the reaction of 8-methylquinoline-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methyl group at the 8th position can be substituted with other groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-amine derivatives.
Scientific Research Applications
8-Methylquinoline-3-carbohydrazide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It is utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 8-Methylquinoline-3-carbohydrazide varies depending on its application. In medicinal chemistry, its antimicrobial activity is believed to involve the inhibition of key enzymes in microbial metabolism. For instance, docking studies have shown that the compound can bind to the active site of enoyl-ACP reductase, an enzyme crucial for fatty acid synthesis in bacteria . This binding disrupts the enzyme’s function, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Quinoline-3-carbohydrazide: Lacks the methyl group at the 8th position, which may affect its reactivity and biological activity.
2-Methylquinoline-3-carbohydrazide: Similar structure but with the methyl group at the 2nd position, leading to different chemical properties.
8-Methylquinoline-3-carbaldehyde: Precursor in the synthesis of 8-Methylquinoline-3-carbohydrazide.
Uniqueness: this compound is unique due to the specific positioning of the methyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
1307237-66-6 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O/c1-7-3-2-4-8-5-9(11(15)14-12)6-13-10(7)8/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
WRKMTQWMURWHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)NN |
Origin of Product |
United States |
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